B1578070 Beta-defensin 33

Beta-defensin 33

Número de catálogo: B1578070
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-defensin 33 (BD-33), identified by its mass-to-charge (M/Z) ratio of 4987.92, is a member of the beta-defensin family, a class of small cationic peptides involved in innate immunity and mucosal defense. It has been proposed as a specific serum protein marker for IgA nephropathy (IgAN) with damp-heat syndrome, a traditional Chinese medicine (TCM) diagnostic subtype. In a proteomic study, BD-33 was differentially expressed in IgAN patients with damp-heat syndrome compared to non-damp-heat IgAN patients, non-IgAN damp-heat nephropathy patients, and healthy controls . This suggests BD-33 may play a role in modulating immune-inflammatory responses in specific disease contexts. However, its exact mechanisms of action, antimicrobial properties, and broader immunological roles remain underexplored compared to other beta-defensins.

Propiedades

Bioactividad

Antibacterial

Secuencia

RKRNTKFRQCEKMGGICKYQKTHGCSILPAECKSRYKHCCRL

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Beta-Defensins

Beta-defensins share structural similarities (e.g., conserved cysteine motifs) but exhibit functional divergence. Below is a detailed comparison of BD-33 with well-characterized beta-defensins:

Table 1: Key Features of Beta-Defensins

Feature Beta-defensin 33 (BD-33) Beta-defensin 1 (HBD-1) Beta-defensin 2 (HBD-2) Beta-defensin 3 (HBD-3) Beta-defensin 4 (HBD-4)
Expression Pattern Elevated in IgAN damp-heat syndrome Constitutive; expressed in kidneys, epithelia Inducible by inflammation (e.g., IBD, lung cancer) Broadly inducible (skin, epithelia) Detected in lung cancer tissue
Role in Disease Biomarker for IgA nephropathy Reduced in Crohn’s disease Elevated in ulcerative colitis, lung cancer Antitumor activity in melanoma Overexpressed in lung tumors
Antimicrobial Activity Not explicitly studied Weak antimicrobial activity Active against Pseudomonas aeruginosa Broad-spectrum (Gram+/Gram- bacteria, fungi) Limited data
Immune Modulation Unclear Minimal chemotactic activity Chemoattracts immature dendritic cells via CCR6 Strong chemotaxis; suppresses IL-10 production Unknown
Genetic Variation No CNV data No CNV association with COPD/asthma Copy number correlates with mRNA levels CNV affects mucosal defense CNV linked to COPD (unreplicated)

Key Differences and Overlaps

Expression Regulation: BD-33 is uniquely associated with a TCM diagnostic subtype (IgAN damp-heat syndrome), whereas HBD-1 is constitutively expressed, and HBD-2/HBD-3 are inflammation-inducible . HBD-4 shows tumor-specific overexpression in lung cancer, unlike BD-33, which is linked to renal pathology .

Immune Functions: HBD-2 and HBD-3 exhibit chemotactic activity via CCR6, recruiting dendritic and T cells to sites of infection . BD-33’s role in immune cell recruitment is uncharacterized.

Clinical Associations: BD-33’s association with IgA nephropathy contrasts with HBD-2/HBD-3’s roles in cancer and infections. For example, HBD-2 serum levels are elevated in lung cancer patients, and HBD-3 serves as a vaccine adjuvant . BD-33’s genetic variability remains unstudied.

Antimicrobial Specificity: HBD-3 has the broadest antimicrobial spectrum, targeting bacteria, fungi, and viruses, while HBD-2 is effective against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis . BD-33’s antimicrobial properties are yet to be confirmed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.